4-Amino-1-(2-thienyl)butan-2-ol

Descripción general

Descripción

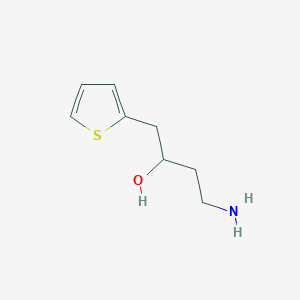

4-Amino-1-(2-thienyl)butan-2-ol is a chemical compound with the molecular formula C8H13NOS . It is mainly used in personal-care products, preparation of water-soluble cationic flocculants and ion exchange resins, as well as in the preparation of beta-lactam antibiotics .

Molecular Structure Analysis

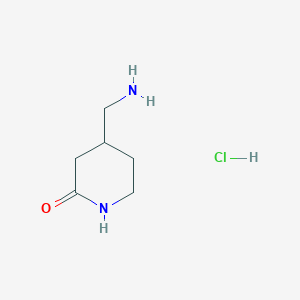

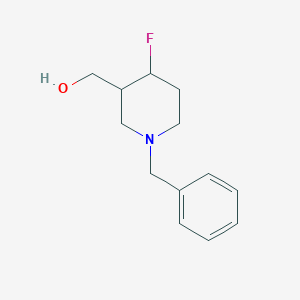

The molecule contains a total of 24 bonds, including 11 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Amino-1-(2-thienyl)butan-2-ol is a versatile compound in synthetic chemistry, primarily utilized in various synthesis processes due to its reactivity and ability to form stable compounds. Blakemore et al. (2011) demonstrated that treating 4-amino-4-phenyl-butan-2-ol with mesyl chloride, followed by displacement with amine nucleophiles, results in a 1,3 rearrangement via an azetidinium cation intermediate, showcasing the compound's potential in rearrangement reactions to form complex molecular structures (Blakemore, Chiva, & Thistlethwaite, 2011). Similarly, Novakov et al. (2017) explored the aminolysis of related compounds, indicating the compound's role in reactions where the amino group in the reagent is sterically unshielded, and the reaction medium has a high dielectric permittivity (Novakov et al., 2017).

Biocatalytic Applications

In the realm of biocatalysis, this compound and its derivatives are significant. Ducrot et al. (2021) detailed the biocatalytic synthesis of short-chain chiral amines and amino alcohols, crucial compounds in the chemical industry and pharmaceutical precursors, using amine dehydrogenases (AmDHs). This study highlighted the compound's potential in enzymatic synthesis, offering alternative pathways for producing vital industrial and pharmaceutical intermediates (Ducrot et al., 2021).

Chiral Applications and Optical Properties

Jin et al. (2018) explored the chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols. This process leads to the formation of various 1H-indenes and 4H-cyclopenta[b]thiophenes, showcasing the compound's applications in synthesizing chiral molecules and its relevance in stereochemistry (Jin, Zhao, Gouranourimi, Ariafard, & Chan, 2018).

Electronic and Material Applications

Soyleyici et al. (2013) synthesized a new type 2,5-di(2-thienyl)pyrrole derivative, 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN), and performed spectroelectrochemical investigations on its polymer, revealing improved stability and electronic properties, indicating the potential use of this compound derivatives in material science and electronic applications (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-1-thiophen-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5,7,10H,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIZAMJOVKJPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)